molecular formula C31H44N6O5S B8102915 Substance P (7-11)

Substance P (7-11)

Cat. No.: B8102915
M. Wt: 612.8 g/mol
InChI Key: RBKYMAQIAMFDOE-UHFFFAOYSA-N
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Description

Substance P 7-11(TFA) is a C-terminal fragment of Substance P, a neuropeptide involved in various biological processes. This fragment consists of the amino acids phenylalanine, glycine, leucine, methionine, and amide. Substance P 7-11(TFA) is known for its role in increasing intracellular calcium concentration and prostaglandin E2 production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Substance P 7-11(TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove side-chain protecting groups .

Industrial Production Methods: In industrial settings, the synthesis of Substance P 7-11(TFA) follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Substance P 7-11(TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue.

Common Reagents and Conditions:

    Peptide Bond Formation: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used as coupling reagents.

    Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

    Oxidation: Hydrogen peroxide can be used to oxidize the methionine residue to methionine sulfoxide.

    Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds.

Major Products Formed:

Scientific Research Applications

Substance P 7-11(TFA) has a wide range of applications in scientific research:

Mechanism of Action

Substance P 7-11(TFA) exerts its effects by binding to neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC). The overall effect is the modulation of cellular responses such as inflammation and pain perception .

Comparison with Similar Compounds

Substance P 7-11(TFA) is unique due to its specific sequence and biological activity. Similar compounds include other fragments of Substance P, such as:

These fragments share some biological activities with Substance P 7-11(TFA) but differ in their specific effects and applications.

Properties

IUPAC Name

N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYMAQIAMFDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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